4-(2-Fluoroethyl)piperidine hydrochloride

描述

4-(2-Fluoroethyl)piperidine hydrochloride is a fluorinated piperidine derivative. Piperidine derivatives are widely studied for pharmacological applications, including receptor binding (e.g., sigma receptors) and metabolic stability, often influenced by substituents such as fluorine .

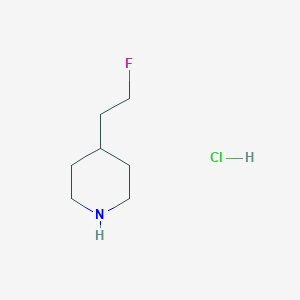

Structure

2D Structure

属性

IUPAC Name |

4-(2-fluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIYTVGVMNMDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of Piperidine Precursors

One key step involves the reduction of a piperidine precursor containing a carbonyl or hydroxyl group at the 4-position to form 4-hydroxypiperidine derivatives. According to patent WO2010056938A1, borane-based reducing agents such as borane dimethyl sulfide complex or borane-tetrahydrofuran complex are used to reduce compounds under inert atmosphere (nitrogen) in tetrahydrofuran solvent. The reaction temperature is controlled between 20°C and 70°C, often stirred at room temperature followed by heating at 40-60°C for 40-120 minutes to ensure complete conversion.

| Parameter | Details |

|---|---|

| Reducing agent | Borane dimethyl sulfide complex, borane-THF complex |

| Solvent | Tetrahydrofuran (THF) |

| Temperature range | 20°C to 70°C |

| Reaction time | 40 to 120 minutes |

| Atmosphere | Nitrogen |

Conversion of Hydroxyl to Leaving Group

Following reduction, the hydroxyl group at the 4-position is converted into a suitable leaving group (e.g., halide or tosylate) to facilitate nucleophilic substitution. This step is performed at low temperatures (-10°C to 10°C, typically around 0°C) using reagents in slight excess (1.0 to 1.7 equivalents), under nitrogen atmosphere, and reaction times range from 40 to 120 minutes.

| Parameter | Details |

|---|---|

| Reagent for leaving group formation | Halogenating or sulfonylating agent (e.g., tosyl chloride, thionyl chloride) |

| Equivalents used | 1.0 to 1.7 equivalents |

| Temperature | -10°C to 10°C (typically 0°C) |

| Reaction time | 40 to 120 minutes |

| Atmosphere | Nitrogen |

Direct Alkylation Route

An alternative synthetic approach involves direct alkylation of piperidine or its derivatives with 2-fluoroethylamine or related fluoroethyl reagents. This method is often catalyzed and requires controlled temperature to optimize yield and purity.

- Piperidine reacts with 2-fluoroethylamine under catalytic conditions.

- Solvents such as ethanol or methanol may be used.

- Catalysts may include palladium or rhodium complexes.

- Reaction parameters such as temperature and pressure are optimized to favor substitution without side reactions.

This route is advantageous for its relative simplicity and fewer steps but may require careful purification due to possible side products.

Formation of Hydrochloride Salt

The final product, 4-(2-Fluoroethyl)piperidine hydrochloride, is typically isolated as its hydrochloride salt to improve stability and handling. One standard procedure involves treatment of the free base with hydrogen chloride in an appropriate solvent such as 1,4-dioxane at room temperature for 2 hours, yielding the hydrochloride salt in high purity and yield.

| Parameter | Details |

|---|---|

| Starting material | Free base 4-(2-Fluoroethyl)piperidine |

| Acid source | Hydrogen chloride (HCl) saturated solution in 1,4-dioxane |

| Temperature | Room temperature (~20°C) |

| Reaction time | 2 hours |

| Yield | ~99% (as reported for related piperidine hydrochlorides) |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature | Time | Atmosphere | Outcome |

|---|---|---|---|---|---|---|

| 1 | Reduction of precursor | Borane dimethyl sulfide complex in THF | 20°C to 70°C | 40-120 min | Nitrogen | 4-Hydroxypiperidine derivative |

| 2 | Conversion of hydroxyl to leaving group | Halogenating/sulfonylating reagent (1.0-1.7 eq) | -10°C to 10°C (0°C) | 40-120 min | Nitrogen | Activated intermediate |

| 3 | Alkylation (alternative route) | Piperidine + 2-fluoroethylamine + catalyst | Controlled (varies) | Varies | - | 4-(2-Fluoroethyl)piperidine base |

| 4 | Salt formation | HCl in 1,4-dioxane | Room temperature | 2 hours | - | This compound |

Research Findings and Considerations

- The borane reduction step is critical for high selectivity and yield; the choice of borane complex influences reaction rate and purity.

- Conversion of hydroxyl to a leaving group must be carefully controlled to avoid overreaction or decomposition.

- Direct alkylation methods provide a streamlined synthesis but may require catalyst optimization and purification protocols to remove side products.

- Formation of the hydrochloride salt enhances product stability and facilitates isolation with high purity (>99% yield reported for related piperidine hydrochlorides).

- All reactions are preferably conducted under inert atmosphere to prevent oxidation or moisture interference.

化学反应分析

Types of Reactions

4-(2-Fluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

科学研究应用

Pharmaceutical Applications

- Antipsychotic Agents :

- Analgesics :

- Antitumor Activity :

Case Study: Antipsychotic Development

A notable study focused on the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, which utilized this compound as a precursor. This compound demonstrated significant promise in treating acute schizophrenia and schizoaffective disorders. The synthesis involved a multi-step process that improved yield and reduced environmental impact by replacing traditional reagents with more sustainable options .

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter pathways. Its structural modifications allow for enhanced interaction with receptor sites, leading to improved therapeutic profiles compared to non-fluorinated counterparts.

作用机制

The mechanism of action of 4-(2-Fluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-(2-Fluoroethyl)piperidine hydrochloride with analogs from the evidence:

*Hypothetical values inferred from analogs.

Key Observations :

- Fluorine vs. Bulkier Groups : The 2-fluoroethyl group in the target compound is smaller and less lipophilic than diphenylmethoxy () or aryloxy groups (). Fluorine enhances metabolic stability and bioavailability compared to bulkier substituents .

- Halogen Influence : Bromine in increases molecular weight and may alter electronic properties, while fluorine (as in the target compound) improves membrane permeability .

Pharmacological and Receptor Binding Profiles

Piperidine derivatives exhibit affinity for sigma receptors, which are implicated in cancer and neurological disorders. highlights sigma-1 and sigma-2 receptor densities in tumor cell lines, with variations depending on substituents:

- Sigma-1 Receptors : Rodent cell lines (e.g., C6 glioma) show high affinity (Kd = 0.67–7.0 nM) for fluorinated ligands like ³H-pentazocine, suggesting fluorine-containing piperidines may target these receptors .

- Sigma-2 Receptors : All tested cell lines express sigma-2 receptors (Bmax = 491–7324 fmol/mg protein). Halogenated substituents (e.g., bromine in ) may reduce haloperidol affinity compared to fluorine .

Comparison with Dyclonine Hydrochloride (): Dyclonine, a piperidine-based local anesthetic, has a 4-butoxy-β-piperidino-propiophenone group. Its prolonged duration and low systemic toxicity suggest that fluorinated analogs like 4-(2-fluoroethyl)piperidine HCl may similarly benefit from fluorine’s ability to enhance tissue penetration while minimizing toxicity .

生物活性

4-(2-Fluoroethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The compound, characterized by the molecular formula and a molecular weight of approximately 167.652 g/mol, features a piperidine ring substituted with a fluoroethyl group at the 4-position. This unique structure may confer distinct biological properties compared to other piperidine derivatives, influencing its pharmacological profile and therapeutic potential.

The synthesis of this compound typically involves the nucleophilic substitution of piperidine with 2-fluoroethyl chloride, often facilitated by bases such as sodium hydroxide or potassium carbonate. This reaction can be optimized to enhance yield and purity, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoroethyl group enhances the compound's binding affinity to neurotransmitter receptors, potentially influencing synaptic transmission. Early studies suggest that it may interact with receptors involved in neurotransmission, which could lead to various therapeutic effects.

Biological Activity and Therapeutic Applications

Research has indicated several potential biological activities for this compound:

- Neurotransmitter Receptor Interaction : Preliminary findings suggest that this compound may modulate neurotransmitter systems, which could have implications for treating neurological disorders.

- Antiviral Activity : Similar piperidine derivatives have demonstrated antiviral properties, particularly against influenza viruses. For instance, compounds structurally related to this compound have shown effective inhibition of viral replication at low concentrations .

- Anticancer Potential : Some studies indicate that fluorinated piperidines can exhibit anticancer properties through mechanisms that involve cell cycle arrest and apoptosis induction in cancer cells .

Case Studies and Research Findings

- Antiviral Activity : A study on piperidine derivatives highlighted their effectiveness against influenza virus strains, with some compounds showing EC50 values as low as . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the piperidine structure can significantly affect biological activity. For example, altering substituents on the piperidine ring has been shown to enhance inhibitory activity against viral infections .

- Ghrelin Receptor Ligands : Studies involving fluorinated compounds similar to this compound have explored their role as ligands for ghrelin receptors, which are implicated in various metabolic disorders. These studies indicate a promising avenue for developing therapeutics targeting these receptors .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 4-(2-Fluorobenzyl)piperidine hydrochloride | Contains a fluorobenzyl group | Potentially more lipophilic |

| 4-(3-Fluoropropyl)piperidine hydrochloride | Substituted with a propyl group | Different pharmacological profile |

| 4-(2-Chloroethyl)piperidine hydrochloride | Contains a chloroethyl group | May exhibit different receptor interactions |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-fluoroethyl)piperidine hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidine derivatives with 2-fluoroethyl halides in a polar aprotic solvent (e.g., DMF) under reflux, with a base like KCO to neutralize HCl byproducts. Adjusting reaction time (e.g., 12–24 hours) and temperature (60–80°C) can optimize yield . Purification via silica gel chromatography (e.g., chloroform:methanol:NHOH gradients) ensures high purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., δ~2.8–3.5 ppm for piperidine protons, δ~4.5 ppm for -CHF) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 180.1 for CHFClN) .

- Infrared (IR) Spectroscopy : Peaks at ~1100 cm (C-F stretch) and ~2500 cm (HCl salt N-H stretch) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show the compound degrades under prolonged exposure to light or humidity. Store in airtight, amber vials at –20°C with desiccants (e.g., silica gel). Periodic HPLC analysis (e.g., 95% purity threshold) monitors degradation . Avoid strong oxidizers, as piperidine derivatives may form hazardous byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities?

- Methodological Answer : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For example, if binding to σ-1 receptors shows variability, use orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR). Control for batch-to-batch compound purity (≥98% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of targets like dopamine D or serotonin 5-HT receptors. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with in vitro IC values to refine models .

Q. What in vivo experimental designs are appropriate for assessing neuropharmacological effects?

- Methodological Answer : Use rodent models (e.g., tail-flick test for analgesia or forced swim test for antidepressant activity). Administer the compound intraperitoneally (1–10 mg/kg) and compare with controls. Monitor pharmacokinetics via LC-MS/MS plasma analysis (T, C). Include toxicity endpoints (e.g., liver enzyme assays) .

Q. How does the fluorine substituent influence metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Conduct comparative metabolism studies using liver microsomes (human/rat). Track fluorinated vs. non-fluorinated analogs via LC-MS to identify metabolites. Fluorine’s electronegativity often reduces CYP450-mediated oxidation, extending half-life. Confirm with in silico tools like MetaSite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。